molecular formula C4H9ClF3NO B6239389 (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride CAS No. 2718120-88-6

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride

Cat. No.: B6239389
CAS No.: 2718120-88-6
M. Wt: 179.6
InChI Key:
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Description

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a propan-2-amine backbone, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a trifluoromethoxy-substituted precursor with an amine under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the amine backbone.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized amine compounds.

Scientific Research Applications

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activities and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride
  • N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride

Uniqueness

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

CAS No.

2718120-88-6

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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